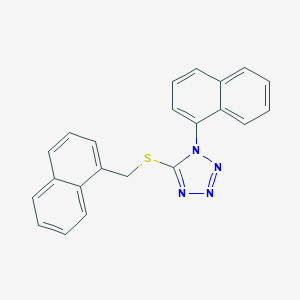

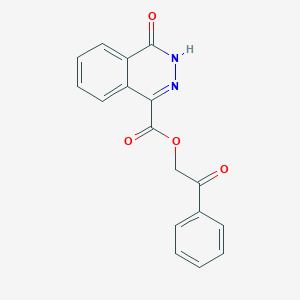

![molecular formula C16H15N3O2 B299708 N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B299708.png)

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide, also known as FK866 or APO866, is a small molecule inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. It was first discovered in 2004 as a potent anti-tumor agent that selectively kills cancer cells by inducing apoptosis. Since then, it has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.

Mechanism of Action

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD biosynthesis pathway. NAD is an essential coenzyme that plays a critical role in cellular metabolism, DNA repair, and gene expression. By inhibiting NAMPT, N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide depletes intracellular NAD levels, which leads to the activation of the AMP-activated protein kinase (AMPK) pathway and the induction of apoptosis in cancer cells. In immune cells, N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide reduces the activity of the NAD-dependent enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. This leads to the suppression of the immune response and the prevention of autoimmune diseases. In neurons, N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide protects against oxidative stress and inflammation by activating the NAD-dependent enzyme sirtuin 1 (SIRT1), which regulates gene expression and cellular metabolism.

Biochemical and Physiological Effects:

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide has been shown to have a number of biochemical and physiological effects, including the depletion of intracellular NAD levels, the activation of the AMPK pathway, the induction of apoptosis in cancer cells, the suppression of the immune response, and the protection of neurons from oxidative stress and inflammation. These effects are mediated by the inhibition of NAMPT and the subsequent depletion of NAD levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide for lab experiments is its potency and selectivity for NAMPT inhibition. This allows for precise control over the levels of intracellular NAD and the downstream effects on cellular metabolism and gene expression. However, one limitation of N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide is its potential toxicity and off-target effects, which can vary depending on the cell type and experimental conditions. Therefore, careful dose-response and toxicity studies are necessary to ensure the safety and efficacy of N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide in lab experiments.

Future Directions

There are several future directions for research on N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide, including the development of more potent and selective NAMPT inhibitors, the identification of biomarkers for patient selection and monitoring, and the combination of N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide with other therapies for synergistic effects. In cancer, N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer. In autoimmune disorders and neurodegenerative diseases, more research is needed to elucidate the mechanisms of action and to identify the optimal dosing and treatment regimens. Overall, N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide represents a promising therapeutic agent with broad potential applications in various diseases.

Synthesis Methods

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide is synthesized from 4-(2-Aminoethyl)benzenesulfonyl chloride and 3-cyanopyridine-4-carboxylic acid. The reaction involves the formation of an amide bond between the sulfonyl chloride and the pyridine ring, followed by the addition of the amino group to the phenyl ring. The final product is purified by column chromatography and characterized by spectroscopic techniques.

Scientific Research Applications

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide has been extensively studied for its potential therapeutic applications in cancer, autoimmune disorders, and neurodegenerative diseases. In cancer, it has been shown to selectively kill cancer cells by inhibiting the NAD biosynthesis pathway, which is essential for cell survival and proliferation. In autoimmune disorders, it has been shown to reduce the activity of immune cells by depleting NAD levels, thereby suppressing the immune response. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases.

properties

Product Name |

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide |

|---|---|

Molecular Formula |

C16H15N3O2 |

Molecular Weight |

281.31 g/mol |

IUPAC Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C16H15N3O2/c20-15-4-2-10-19(15)14-7-5-13(6-8-14)18-16(21)12-3-1-9-17-11-12/h1,3,5-9,11H,2,4,10H2,(H,18,21) |

InChI Key |

BEXBXSSOGYYMRJ-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

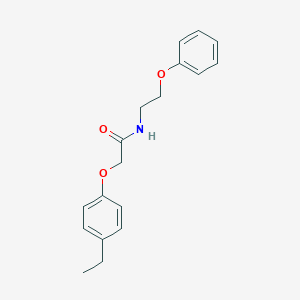

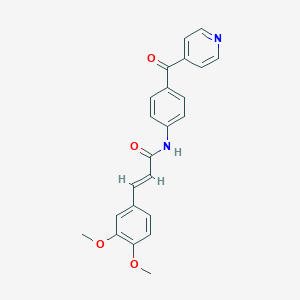

![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)

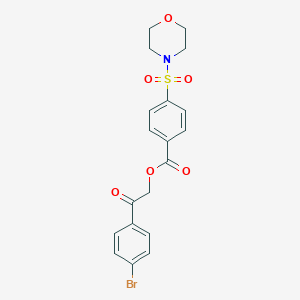

![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)

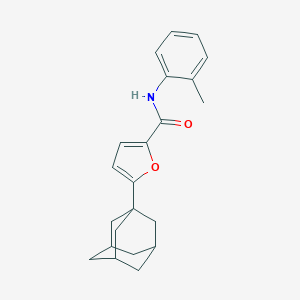

![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)

![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)

![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)

![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)

![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)